molecular formula C6H4N6O B104429 Cyanotemozolomide CAS No. 114601-31-9

Cyanotemozolomide

Cat. No.: B104429
CAS No.: 114601-31-9
M. Wt: 176.14 g/mol
InChI Key: VVSHZIRQNZADET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanotemozolomide is a derivative of temozolomide, an antineoplastic agent widely used in chemotherapy. It is known for its potential as an antitumor agent, particularly in the treatment of malignant brain tumors. The chemical formula of this compound is C6H4N6O4, and it is characterized by its white crystalline solid form, which is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanotemozolomide can be synthesized through various methods. One common approach involves the nitration of temozolomide followed by a series of reactions including chlorination and hydrolysis. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Cyanotemozolomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanotemozolomide has a wide range of applications in scientific research:

Mechanism of Action

Cyanotemozolomide exerts its effects through the alkylation and methylation of DNA. It undergoes spontaneous hydrolysis to form a highly reactive methyl diazonium cation, which methylates guanine residues in DNA. This leads to DNA lesions and eventual apoptosis of cancer cells. The primary molecular targets are the N-7 and O-6 positions of guanine residues .

Comparison with Similar Compounds

Cyanotemozolomide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its enhanced reactivity and potential for higher efficacy in certain cancer treatments.

Properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450817
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114601-31-9, 287964-59-4
Record name 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanotemozolomide
Reactant of Route 2
Reactant of Route 2
Cyanotemozolomide
Reactant of Route 3
Cyanotemozolomide
Reactant of Route 4
Cyanotemozolomide
Reactant of Route 5
Reactant of Route 5
Cyanotemozolomide
Reactant of Route 6
Cyanotemozolomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.